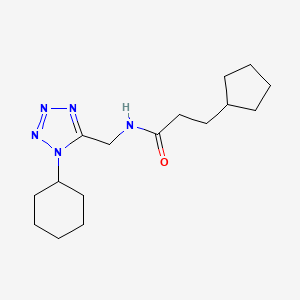

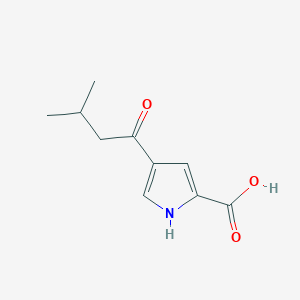

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays an important role in cell growth, proliferation, and survival. Overexpression of CK2 has been linked to various cancers, making it an attractive target for cancer therapy. In

Scientific Research Applications

Synthesis of 1,5-Disubstituted Tetrazoles

This compound is used in the synthesis of 1,5-disubstituted tetrazoles . The synthesis involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source . This approach is a step toward a green chemistry reaction of 1,5 disubstituted tetrazole .

Medicinal Chemistry and Drug Design

1,5-disubstituted tetrazole moieties, which this compound can be used to synthesize, have been widely and successfully used in medicinal chemistry and drug design . They have been used as anti-inflammatory, antiviral (i.e., HIV), antibiotics, antiulcer, anxiety, and anti-tubercular agents .

High Energy Properties

Tetrazole derivatives, including this compound, have attained remarkable attention due to their high energy properties . They are used as potential explosives and rockets propellant components .

Bioisosterism to Carboxylic Acid and Amide Moieties

The 1,5-disubstituted tetrazole moieties, which this compound can be used to synthesize, are bioisosteres to carboxylic acid and amide moieties . This property is potentially more beneficial when cell membrane permeability is desired .

Metabolic Stability

The 1,5-disubstituted tetrazole moieties, which this compound can be used to synthesize, have metabolic stability and other beneficial physicochemical properties .

Green Chemistry

The synthesis of 1,5-disubstituted tetrazoles using this compound is a step toward a green chemistry reaction . The reaction takes place in water as a solvent using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .

properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-cyclopentylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c22-16(11-10-13-6-4-5-7-13)17-12-15-18-19-20-21(15)14-8-2-1-3-9-14/h13-14H,1-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFYFBQBLKZMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

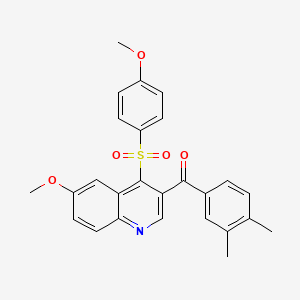

![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)

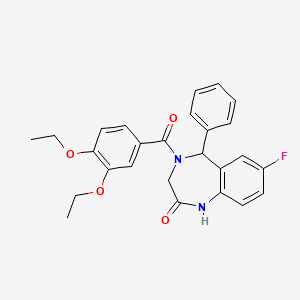

![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)

![7-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2606780.png)

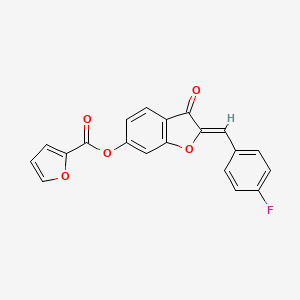

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2606794.png)